Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate chemical properties
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate chemical properties
An In-depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Abstract: This technical guide provides a comprehensive overview of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a molecule of significant interest in contemporary medicinal chemistry. The guide delineates its structural features, physicochemical properties, and a proposed synthetic pathway. Emphasis is placed on the strategic incorporation of the oxetane moiety to enhance drug-like properties and the carbamate functional group, which positions this compound as a putative covalent inhibitor of serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this compound's unique chemical characteristics.
Introduction and Strategic Rationale
In the landscape of modern drug discovery, molecular design increasingly focuses on the integration of functional groups that confer both potent biological activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate emerges as a exemplar of this design philosophy. It combines two critical structural motifs: a benzyl carbamate and a 3-phenyl-3-hydroxyoxetane.
-
The Carbamate Warhead: Carbamates are a well-established class of "covalent warheads" used to irreversibly inhibit enzymes, particularly serine hydrolases.[1][2] The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by a catalytic serine residue in an enzyme's active site, leading to carbamoylation and inactivation of the enzyme. This mechanism is central to the design of inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling.
-
The Oxetane Moiety: The oxetane ring is a four-membered cyclic ether that has gained significant traction as a "magic moiety" in medicinal chemistry.[3][4] Its inclusion is a strategic choice to improve key physicochemical properties.[5] Compared to a more common gem-dimethyl or carbonyl group for which it can serve as a bioisostere, the oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability without adding significant molecular weight.[6] The tertiary alcohol on the oxetane ring further enhances polarity and provides an additional hydrogen bond donor/acceptor site.
This guide will deconstruct the properties of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, providing a foundational understanding for its synthesis, characterization, and potential application in therapeutic research.
Physicochemical and Structural Properties
The molecular identity and properties of a compound are foundational to its behavior in both chemical and biological systems.
Molecular Identity
The structure of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is defined by a central phenyl ring substituted at the meta position with both the oxetane and carbamate groups.
Caption: Chemical structure of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate.
Calculated Physicochemical Properties
While experimental data is sparse, computational models provide reliable estimates for key molecular properties. These values are crucial for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₄ | [7] |
| Molecular Weight | 299.32 g/mol | [7] |
| XLogP3 | 2.1 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Topological Polar Surface Area | 71.8 Ų | [7] |
| Formal Charge | 0 | [7] |
Interpretation for Drug Discovery:
-
The Molecular Weight is under 500 g/mol , adhering to Lipinski's Rule of Five for orally available drugs.
-
The XLogP3 value of 2.1 indicates a balanced lipophilicity, suggesting reasonable permeability across biological membranes without being overly lipophilic, which could lead to poor solubility or non-specific binding.
-
The counts of Hydrogen Bond Donors and Acceptors are within the typical range for drug candidates, facilitating interactions with biological targets and contributing to aqueous solubility.
-
The Topological Polar Surface Area (TPSA) is below 140 Ų, a parameter often associated with good oral bioavailability.
Proposed Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate can be logically achieved from the key intermediate, 3-(3-aminophenyl)oxetan-3-ol.
Retrosynthetic Analysis
The most direct retrosynthetic disconnection is at the carbamate linkage, breaking the N-C(O) bond. This reveals the two primary starting materials: 3-(3-aminophenyl)oxetan-3-ol and a benzyl-based carbonyl source, such as benzyl chloroformate.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This protocol describes a standard procedure for the formation of a carbamate from an aniline and benzyl chloroformate.
Objective: To synthesize Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate from 3-(3-aminophenyl)oxetan-3-ol.
Materials:
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-aminophenyl)oxetan-3-ol (1.0 eq). Dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the non-nucleophilic base (e.g., TEA, 1.2 eq) to the solution. The base scavenges the HCl byproduct generated during the reaction, preventing protonation of the starting aniline.
-
Reagent Addition: While stirring at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the solution. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes the base, salts, and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure product.
Characterization Workflow
Confirmation of the product's identity and purity is critical. A standard workflow involves spectroscopic analysis and chromatography.
Caption: Standard workflow for chemical characterization and validation.
Expected Spectroscopic Signatures:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of both phenyl rings, a singlet for the N-H proton, a singlet for the benzylic CH₂ group, and distinct signals for the oxetane ring protons and the hydroxyl proton.
-
¹³C NMR: Signals should correspond to all 17 carbons, including the distinct carbonyl carbon of the carbamate at ~150-160 ppm.
-
HRMS: The measured mass should correspond to the calculated exact mass of the molecule (C₁₇H₁₇NO₄ + H⁺).
-
IR Spectroscopy: Key stretches would include the N-H bond (~3300 cm⁻¹), the C=O of the carbamate (~1700 cm⁻¹), and a broad O-H stretch from the alcohol (~3400 cm⁻¹).
Potential Application in Drug Discovery: FAAH Inhibition
The chemical structure of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate strongly suggests its potential as an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Mechanism of Covalent Inhibition
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide. It utilizes a catalytic triad (Ser-Ser-Lys) to hydrolyze the amide bond.[10] Carbamate inhibitors function by acting as a substrate mimic. The catalytic serine (Ser241) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the phenolic leaving group and the formation of a stable, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive.[11]
The reactivity of the carbamate, and thus its inhibitory potency, is modulated by the electronic properties of the leaving group.[1] Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the carbonyl carbon, promoting faster inhibition.
The Role of the 3-(3-hydroxyoxetan-3-yl)phenyl Moiety
This substituent serves a dual purpose:
-
Leaving Group: It functions as the leaving group during the carbamoylation of the FAAH active site serine.
-
Solubility and Binding: The hydroxy-oxetane group is a key pharmacophoric element. Its high polarity is designed to improve the aqueous solubility of the inhibitor, a common challenge in drug development.[5][6] Furthermore, this group can form favorable hydrogen bonding interactions within the enzyme's binding pocket, enhancing affinity (Ki) and selectivity for the target.
By inhibiting FAAH, this compound could potentially increase endogenous levels of anandamide, an effect that has shown therapeutic promise for treating anxiety, pain, and inflammatory disorders.[10]
Conclusion
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a meticulously designed molecule that embodies key principles of modern medicinal chemistry. It features a carbamate functional group poised for covalent enzyme inhibition and an oxetane moiety strategically included to confer superior physicochemical properties. The proposed synthetic route is straightforward and relies on well-established chemical transformations. Based on its structural analogy to known FAAH inhibitors, this compound represents a promising candidate for further investigation in drug discovery programs targeting the endocannabinoid system. Its properties make it an excellent tool compound for studying serine hydrolase biology and a valuable lead for therapeutic development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91758942, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12136, Benzyl carbamate. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5289424, [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. PubChem. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 393–411. [Link]
-
Chemazone (n.d.). benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate. [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11513. [Link]
-
Wikipedia (n.d.). Benzyl carbamate. [Link]
-
De Nanteuil, F., De Vleeschouwer, M., & Evano, G. (2015). Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules. Advanced Synthesis & Catalysis, 357(10), 2202-2208. [Link]
- Google Patents (n.d.).
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Ahn, K., Smith, S. E., & Liim, M. K. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]
-
Chicca, A., & Gertsch, J. (2014). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. Biochemical Pharmacology, 92(4), 655-667. [Link]
-
Berger, O., & Scheel, O. (2020). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. Molecules, 25(15), 3369. [Link]
-
ChemBK (n.d.). benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate. [Link]
-
Mor, M., & Rivara, S. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 18(3), 1163-1173. [Link]
-
ResearchGate (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Brzeziński, M., & Gryko, D. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1146-1200. [Link]
-
Stepan, A. F., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13181-13214. [Link]
-
ResearchGate (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and... [Link]
- Google Patents (n.d.).
-
Semantic Scholar (n.d.). [PDF] Study on Synthesis Of Oxetan-3-ol. [Link]
-
Tantak, M. P., & Kumar, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1215-1244. [Link]
Sources
- 1. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | C17H17NO4 | CID 91758942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1111734-98-5|3-(3-Aminophenyl)oxetan-3-ol|BLD Pharm [bldpharm.com]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
